molecular formula C27H25N3O5 B10853783 2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid

2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid

Cat. No.: B10853783
M. Wt: 471.5 g/mol
InChI Key: GKGZJDOSLXUABF-XQNSMLJCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VL-0699 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of benzoyl chloride with an amine to form an amide bond.

    Introduction of the cinnamoyl group: This step involves the reaction of cinnamoyl chloride with the amide intermediate.

    Final functionalization:

Industrial Production Methods

Industrial production of VL-0699 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

VL-0699 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of VL-0699 can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

VL-0699 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with cholecystokinin receptor type A, which is involved in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

VL-0699 exerts its effects by interacting with cholecystokinin receptor type A. This interaction modulates the receptor’s activity, leading to changes in intracellular signaling pathways. The exact molecular targets and pathways involved include the activation of G-proteins and subsequent modulation of cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

VL-0699 is unique compared to other similar compounds due to its specific interaction with cholecystokinin receptor type A. Similar compounds include:

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H25N3O5/c1-18(31)28-23(16-19-10-4-2-5-11-19)26(33)29-22-15-9-8-14-21(22)25(32)30-24(27(34)35)17-20-12-6-3-7-13-20/h2-16,24H,17H2,1H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/b23-16+

InChI Key

GKGZJDOSLXUABF-XQNSMLJCSA-N

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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